molecular formula C22H13F3O5 B11426908 methyl (2Z)-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate

methyl (2Z)-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B11426908
M. Wt: 414.3 g/mol
InChI Key: AITMLQDCBLUORI-ODLFYWEKSA-N
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Description

Methyl (2Z)-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate is a complex organic compound featuring a benzofuran core, a furan ring, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate typically involves multi-step organic reactions. One common method starts with the Knoevenagel condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with compounds containing active methylene groups, such as malononitrile or methyl cyanoacetate . This reaction is often carried out under basic conditions using catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields . Additionally, continuous flow reactors might be used to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Strong bases like sodium hydride (NaH) in aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Furanones and related derivatives.

    Reduction: Alcohols and diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is particularly valuable for enhancing the bioavailability and metabolic stability of these derivatives.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the benzofuran and furan rings can interact with various enzymes or receptors. These interactions can modulate signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-3-(trifluoromethyl)phenylpropanoate
  • Methyl 3-oxo-2-(trifluoromethyl)phenylpropanoate
  • Methyl 2-(trifluoromethyl)phenylfuran-3-carboxylate

Uniqueness

Compared to similar compounds, methyl (2Z)-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate stands out due to its unique combination of structural features. The presence of both benzofuran and furan rings, along with the trifluoromethyl group, provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C22H13F3O5

Molecular Weight

414.3 g/mol

IUPAC Name

methyl (2Z)-3-oxo-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1-benzofuran-5-carboxylate

InChI

InChI=1S/C22H13F3O5/c1-28-21(27)13-5-7-18-16(10-13)20(26)19(30-18)11-15-6-8-17(29-15)12-3-2-4-14(9-12)22(23,24)25/h2-11H,1H3/b19-11-

InChI Key

AITMLQDCBLUORI-ODLFYWEKSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C2=O

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C2=O

Origin of Product

United States

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